molecular formula C20H22N4O3 B2388636 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1396892-70-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2388636
CAS RN: 1396892-70-8
M. Wt: 366.421
InChI Key: FJBCFIQPOBADJP-DUXPYHPUSA-N
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Description

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Polymerization and Material Science

A study by Saraei et al. (2016) explored novel acrylate monomers, including those with structural similarities to the compound , for their polymerization potential and antimicrobial activity. The thermal behavior of the polymers was investigated, indicating potential applications in material science and antimicrobial fields (Saraei et al., 2016).

Chemistry of Pyrazoline and Pyrazole Compounds

A study by Abraham et al. (1996) discussed the synthesis and applications of poly(methyl methacrylate)(PMMA)-supported pyrazolinium chromate and pyrazole-CrO3 complex resins, showcasing the versatility of pyrazoline and pyrazole derivatives in chemical reactions (Abraham et al., 1996).

Molecular Interaction Studies

Shim et al. (2002) examined the molecular interactions of a compound structurally related to our compound of interest, focusing on its interactions with the CB1 cannabinoid receptor. This study highlights the relevance of such compounds in receptor-ligand interaction studies (Shim et al., 2002).

Medicinal Chemistry

Wang et al. (2011) conducted a study on a compound structurally related to our compound of interest, involving synthesis, pharmacokinetic characterization, and its effects on breast tumor metastasis. This emphasizes the compound's potential in medicinal chemistry and oncology research (Wang et al., 2011).

Drug Design and Pharmacology

Srinivasarao et al. (2020) designed and synthesized a series of novel compounds including pyrazine derivatives for their anti-tubercular activity, highlighting the role of such compounds in drug design and pharmacology (Srinivasarao et al., 2020).

Fluorescent Scaffolds in Chemistry

Buinauskaitė et al. (2012) utilized azaheterocyclic enamines in the reaction with acrylamide to prepare novel fluorescent scaffolds. This study indicates the potential of the compound in the development of fluorescent materials for various applications (Buinauskaitė et al., 2012).

Anti-Fatigue Effects in Pharmacology

A study by Wu et al. (2014) synthesized benzamide derivatives, structurally related to the compound , and investigated their anti-fatigue effects. This research contributes to understanding the pharmacological potential of such compounds (Wu et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(4-2-15-1-3-17-18(11-15)27-14-26-17)23-12-16-5-9-24(10-6-16)19-13-21-7-8-22-19/h1-4,7-8,11,13,16H,5-6,9-10,12,14H2,(H,23,25)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCFIQPOBADJP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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